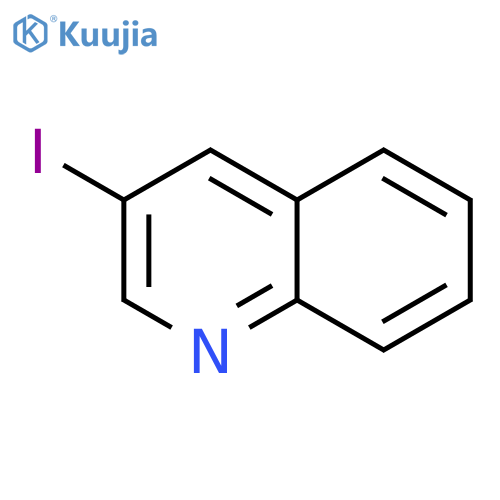

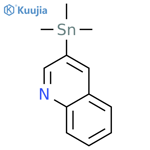

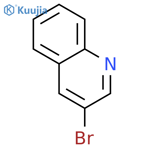

Stannylation-iodination reaction on pyridine nuclei. A facile method for synthesis of iodopyridines and iodoquinolines

,

Heterocycles,

1981,

16(7),

1161-4